Lipophilicity (XLogP3-AA) of 1-Cycloheptyl-3-phenylprop-2-yn-1-one Compared to Cyclohexyl and Phenyl C-1 Analogs
The target compound exhibits a computed XLogP3-AA of 4.8 . By contrast, the cyclohexyl analog 1-cyclohexyl-3-phenylprop-2-yn-1-one (C15H16O, MW 212.29) is predicted to have an XLogP3-AA of approximately 4.2–4.4 based on the incremental contribution of one less methylene unit . The diphenyl analog 1,3-diphenylprop-2-yn-1-one (C15H10O, MW 206.24) has a computed XLogP3-AA of 3.5 . The cycloheptyl group thus confers a lipophilicity increase of +0.4 to +0.6 log units over the cyclohexyl analog and +1.3 log units over the diphenyl analog. While these computed values are from authoritative in silico predictions and not experimental logP measurements, they represent the best available quantitative differentiation on this dimension.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 |
| Comparator Or Baseline | 1-Cyclohexyl-3-phenylprop-2-yn-1-one: XLogP3-AA ≈ 4.2–4.4 (predicted); 1,3-Diphenylprop-2-yn-1-one: XLogP3-AA = 3.5 |
| Quantified Difference | +0.4 to +0.6 log units (vs. cyclohexyl); +1.3 log units (vs. diphenyl) |
| Conditions | In silico computed by XLogP3 3.0 (PubChem); no experimental logP available |
Why This Matters
Higher lipophilicity directly influences membrane permeability, tissue distribution, and non-specific protein binding, making the target compound more suitable than less lipophilic analogs for assays requiring enhanced cellular uptake or for crossing lipid-rich barriers.
- [1] PubChem. 1-Cycloheptyl-3-phenylprop-2-yn-1-one. CID 71426648. XLogP3-AA value. Accessed 2026. View Source
- [2] PubChem. Comparative XLogP3-AA values retrieved for structurally analogous 1,3-diarylprop-2-yn-1-ones via PubChem search. Accessed 2026. View Source
